Arhalofenate

Description

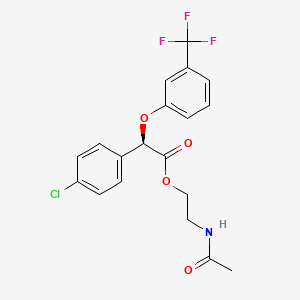

Structure

3D Structure

Propriétés

IUPAC Name |

2-acetamidoethyl (2R)-2-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClF3NO4/c1-12(25)24-9-10-27-18(26)17(13-5-7-15(20)8-6-13)28-16-4-2-3-14(11-16)19(21,22)23/h2-8,11,17H,9-10H2,1H3,(H,24,25)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJBCSGQLZQGGIQ-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCOC(=O)C(C1=CC=C(C=C1)Cl)OC2=CC=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NCCOC(=O)[C@@H](C1=CC=C(C=C1)Cl)OC2=CC=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClF3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301347353 | |

| Record name | 2-Acetamidoethyl (2R)-2-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24136-23-0 | |

| Record name | Arhalofenate [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024136230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arhalofenate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11811 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Acetamidoethyl (2R)-2-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 24136-23-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARHALOFENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1P01UJR9X1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Arhalofenate: A Dual-Acting Agent for Gout Management - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arhalofenate is a novel investigational drug for the treatment of gout, exhibiting a unique dual mechanism of action. It functions as both a uricosuric agent, promoting the excretion of uric acid, and as an anti-inflammatory agent, mitigating the painful flares associated with gout. This dual functionality addresses two key aspects of gout pathophysiology: hyperuricemia and the inflammatory response to monosodium urate (MSU) crystals. This technical guide provides an in-depth overview of the research on this compound's dual-acting properties, presenting key quantitative data, detailed experimental protocols for its evaluation, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction

Gout is a common and painful form of inflammatory arthritis caused by the deposition of monosodium urate (MSU) crystals in and around the joints, a consequence of chronic hyperuricemia.[1] Current treatment strategies typically involve urate-lowering therapies (ULTs) to manage hyperuricemia and anti-inflammatory drugs to treat or prevent gout flares. This compound emerges as a promising therapeutic candidate by combining both of these actions in a single molecule.[1]

This guide will explore the two primary mechanisms of this compound:

-

Uricosuric Effect: Inhibition of renal urate transporters, leading to increased uric acid excretion.

-

Anti-inflammatory Effect: Modulation of key inflammatory signaling pathways to reduce the inflammatory response to MSU crystals.

Quantitative Data from Clinical Research

A significant portion of the quantitative data on this compound's efficacy comes from a 12-week, randomized, double-blind, placebo- and active-controlled phase IIb clinical trial (NCT02063997).[2][3] This study evaluated the efficacy and safety of this compound in preventing flares and reducing serum uric acid (sUA) in patients with gout.[2][3]

Table 1: Efficacy of this compound in Reducing Gout Flares (12-Week Study) [1][2][3]

| Treatment Group | Flare Incidence (Flares/Patient) | Percentage Reduction vs. Allopurinol 300 mg | Percentage Reduction vs. Placebo | Patients with No Flares (%) |

| Placebo | 1.13 | - | - | Not Reported |

| This compound 600 mg | 1.04 | 16% | 8% | Not Reported |

| This compound 800 mg | 0.66 | 46% | 41% | 65% |

| Allopurinol 300 mg | 1.24 | - | - | 39% |

| Allopurinol 300 mg + Colchicine 0.6 mg | 0.40 | - | - | Not Reported |

Table 2: Efficacy of this compound in Reducing Serum Uric Acid (sUA) (12-Week Study) [2][3]

| Treatment Group | Mean Change in sUA from Baseline (%) | Patients Achieving sUA <6 mg/dL (%) |

| Placebo | -0.9% | 0% |

| This compound 600 mg | -12.5% | 13.2% |

| This compound 800 mg | -16.5% | 11.8% |

| Allopurinol 300 mg | -28.8% | Not Reported |

| Allopurinol 300 mg + Colchicine 0.6 mg | -24.9% | Not Reported |

Uricosuric Mechanism of Action

This compound exerts its uricosuric effect by inhibiting key renal transporters responsible for the reabsorption of uric acid in the proximal tubules.[1] This inhibition leads to a decrease in serum uric acid levels.

Signaling Pathway

The primary targets of this compound in the kidney are the urate transporter 1 (URAT1), organic anion transporter 4 (OAT4), and organic anion transporter 10 (OAT10).[4] By blocking these transporters, this compound prevents the reabsorption of uric acid from the renal filtrate back into the bloodstream, thereby promoting its excretion in the urine.

Experimental Protocol: URAT1 Inhibition Assay

This protocol describes a cell-based assay to determine the inhibitory activity of this compound on the URAT1 transporter.

3.2.1. Materials

-

Human Embryonic Kidney (HEK293) cells stably expressing human URAT1 (hURAT1-HEK293).[5]

-

Parental HEK293 cells (control).[5]

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin.[6]

-

Krebs-Ringer buffer (pH 7.4).[6]

-

[14C]-uric acid.[7]

-

This compound (test compound).

-

Benzbromarone (positive control inhibitor).[5]

-

96-well cell culture plates.[6]

-

Scintillation counter.[8]

-

Cell Seeding: Seed hURAT1-HEK293 and parental HEK293 cells into 96-well plates at a density that allows them to reach 80-90% confluency on the day of the assay.

-

Compound Preparation: Prepare serial dilutions of this compound and the positive control (Benzbromarone) in Krebs-Ringer buffer.

-

Pre-incubation: Remove the culture medium and wash the cells with Krebs-Ringer buffer. Add the test compounds at the desired final concentrations. Include wells with vehicle control (DMSO). Incubate the plates for 15-30 minutes at 37°C.

-

Uric Acid Uptake: Initiate the uptake reaction by adding a mixture of labeled ([14C]-uric acid) and unlabeled uric acid (final concentration, e.g., 750 µM) to all wells.

-

Incubation: Incubate for a specific time (e.g., 5-30 minutes) at 37°C. This time should be within the linear range of uptake.

-

Termination of Uptake: Stop the reaction by rapidly washing the cells with ice-cold Krebs-Ringer buffer.

-

Cell Lysis and Measurement: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of URAT1 inhibition for each concentration of this compound by comparing the uric acid uptake to the vehicle control, after subtracting the background uptake observed in the parental HEK293 cells.

Anti-inflammatory Mechanism of Action

This compound's anti-inflammatory properties are crucial for its ability to reduce the incidence of gout flares. This effect is mediated through the modulation of several key signaling pathways involved in the inflammatory response to MSU crystals.

Signaling Pathways

This compound exerts its anti-inflammatory effects through multiple pathways:

-

PPARγ Activation: this compound acts as a peroxisome proliferator-activated receptor gamma (PPARγ) activator.[4] Activation of PPARγ has known anti-inflammatory effects.

-

AMPK Activation: this compound activates AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis and inflammation.[9]

-

Inhibition of IL-1β Release: By activating these pathways, this compound ultimately leads to the inhibition of interleukin-1β (IL-1β) release, a pivotal cytokine in gouty inflammation.[9]

Experimental Protocol: Murine Air Pouch Model of Gouty Inflammation

This in vivo model is used to assess the anti-inflammatory effects of this compound in response to MSU crystal-induced inflammation.[2][10][11]

4.2.1. Materials

-

C57BL/6 mice.[11]

-

Sterile air.[2]

-

Monosodium urate (MSU) crystals.[11]

-

This compound (test compound).

-

Dexamethasone (positive control).[9]

-

Phosphate-buffered saline (PBS).[2]

-

ELISA kits for IL-1β, IL-6, and CXCL1.[9]

-

Air Pouch Creation: Inject sterile air subcutaneously into the dorsal side of the mice to create an air pouch. A second injection of air is typically given a few days later to maintain the pouch.

-

Compound Administration: Administer this compound or the positive control (dexamethasone) orally to the mice.

-

MSU Crystal Injection: Inject a suspension of MSU crystals in sterile PBS directly into the air pouch to induce an inflammatory response.

-

Sample Collection: At a specified time point after MSU injection, euthanize the mice and collect the air pouch lavage fluid.

-

Inflammatory Cell Infiltration Analysis: Centrifuge the lavage fluid to pellet the cells. Resuspend the cells and perform a total and differential leukocyte count to assess neutrophil influx.

-

Cytokine Analysis: Use the supernatant from the lavage fluid to measure the levels of pro-inflammatory cytokines (IL-1β, IL-6, CXCL1) using ELISA.

-

Data Analysis: Compare the inflammatory cell counts and cytokine levels in the this compound-treated group to the control groups.

Experimental Protocol: Western Blot for Phospho-AMPK Activation

This protocol is used to determine if this compound activates AMPK in macrophages.

4.3.1. Materials

-

Bone marrow-derived macrophages (BMDMs).[9]

-

This compound.

-

Lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors.

-

Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total AMPKα.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

4.3.2. Procedure [13][14][15][16]

-

Cell Treatment: Treat BMDMs with this compound for a specified time.

-

Cell Lysis: Lyse the cells with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-AMPKα overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detection: Add the chemiluminescent substrate and visualize the bands using an imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total AMPKα to normalize for protein loading.

-

Data Analysis: Quantify the band intensities and determine the ratio of phospho-AMPK to total AMPK.

Conclusion

This compound demonstrates a promising dual-acting profile for the management of gout by concurrently lowering serum uric acid levels and suppressing inflammation. The data from clinical and preclinical studies support its continued investigation as a novel therapeutic option. The experimental protocols detailed in this guide provide a framework for the further evaluation of this compound and other dual-acting anti-gout agents. The unique mechanism of action, combining uricosuric and anti-inflammatory properties in a single molecule, has the potential to simplify treatment regimens and improve patient outcomes in the management of this debilitating disease.

References

- 1. A Randomized, Double‐Blind, Active‐ and Placebo‐Controlled Efficacy and Safety Study of this compound for Reducing Flare in Patients With Gout - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Randomized, Double-Blind, Active- and Placebo-Controlled Efficacy and Safety Study of this compound for Reducing Flare in Patients With Gout - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The mechanism of this compound in alleviating hyperuricemia-Activating PPARγ thereby reducing caspase-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. biorxiv.org [biorxiv.org]

- 8. benchchem.com [benchchem.com]

- 9. This compound acid inhibits monosodium urate crystal-induced inflammatory responses through activation of AMP-activated protein kinase (AMPK) signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protocol to create a murine subcutaneous air pouch for the study of monosodium urate crystal-induced gout - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Systematic review of the subcutaneous air pouch model using monosodium urate and calcium pyrophosphate and recommendations for studying crystal‐related arthropathies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 16. Western blot protocol | Abcam [abcam.com]

Arhalofenate: A Technical Guide to its Potential in Non-Gout Indications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Arhalofenate, a molecule initially investigated for the management of gout, possesses a unique dual-action mechanism that extends its therapeutic potential to a range of metabolic disorders beyond its uricosuric and anti-inflammatory effects. Originally developed as an insulin sensitizer for type 2 diabetes mellitus, emerging research into its molecular pathways suggests a plausible role in conditions such as non-alcoholic steatohepatitis (NASH). This technical guide provides a comprehensive overview of the existing preclinical and clinical evidence for this compound in non-gout indications, details its core mechanisms of action, and presents relevant experimental protocols for further research.

Introduction to this compound

This compound is a small molecule that acts as a selective peroxisome proliferator-activated receptor-gamma (PPARγ) modulator and an inhibitor of the renal urate transporter 1 (URAT1). Its uricosuric properties, mediated by the inhibition of URAT1, as well as organic anion transporters 4 (OAT4) and 10 (OAT10), effectively lower serum uric acid levels. Concurrently, its anti-inflammatory effects are attributed to the modulation of PPARγ signaling and the activation of AMP-activated protein kinase (AMPK), which collectively suppress the inflammatory cascade. This dual functionality positions this compound as a compelling candidate for metabolic diseases characterized by both dysregulated metabolism and chronic inflammation.

Non-Gout Indications: Current Evidence

Type 2 Diabetes Mellitus

This compound was first developed as an insulin-sensitizing agent. A meta-analysis of four blinded, phase II clinical trials in patients with type 2 diabetes revealed significant reductions in key metabolic parameters.

Table 1: Summary of this compound's Effects in Phase II Diabetes Trials (Meta-analysis)

| Parameter | Outcome |

| Fasting Blood Glucose | Significant Reduction |

| Hemoglobin A1c (HbA1c) | Significant Reduction |

| Triglycerides | Significant Reduction |

| Serum Urate | 13-29% dose-dependent reduction |

Note: The specific quantitative data from this meta-analysis is not publicly available in detail. The information is based on a summary reported in scientific literature.

These findings underscore this compound's potential to improve glycemic control and lipid metabolism in individuals with type 2 diabetes.

Non-alcoholic Steatohepatitis (NASH)

While direct clinical trial data for this compound in NASH is not yet available, its mechanism of action strongly supports its investigation for this indication. NASH is characterized by hepatic steatosis, inflammation, and fibrosis, all of which are influenced by the molecular pathways modulated by this compound. The activation of PPARγ and AMPK can lead to improved insulin sensitivity, reduced lipogenesis, and decreased inflammation within the liver. Further preclinical studies utilizing established animal models of NASH are warranted to explore this potential.

Core Mechanisms of Action in Metabolic Disease

PPARγ Modulation and Anti-inflammatory Signaling

This compound acts as a selective PPARγ modulator. One of its key downstream effects is the activation of PPARγ, which in turn reduces the activity of caspase-1.[1] This is significant as caspase-1 is a critical component of the NLRP3 inflammasome, which drives the production of pro-inflammatory cytokines IL-1β and IL-18. By inhibiting this pathway, this compound can mitigate the chronic low-grade inflammation that is a hallmark of many metabolic diseases.

This compound [label="this compound", fillcolor="#FBBC05"]; PPARg [label="PPARγ Activation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Caspase1 [label="Caspase-1 Activity\n(Reduced)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inflammasome [label="NLRP3 Inflammasome\nActivation (Inhibited)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IL1b_IL18 [label="IL-1β & IL-18 Production\n(Decreased)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", fillcolor="#F1F3F4"];

This compound -> PPARg [color="#202124"]; PPARg -> Caspase1 [color="#202124"]; Caspase1 -> Inflammasome [label="Inhibits", color="#EA4335"]; Inflammasome -> IL1b_IL18 [color="#202124"]; IL1b_IL18 -> Inflammation [color="#202124"]; }

Caption: this compound's PPARγ signaling pathway.AMPK Activation and Metabolic Regulation

This compound and its active metabolite, this compound acid, have been shown to dose-dependently increase the phosphorylation and activation of AMP-activated protein kinase (AMPK).[2] AMPK is a central regulator of cellular energy homeostasis. Its activation shifts metabolism from anabolic to catabolic processes, leading to increased fatty acid oxidation and glucose uptake, while inhibiting lipogenesis and gluconeogenesis. This mechanism is highly relevant to improving insulin sensitivity and reducing hepatic fat accumulation.

This compound [label="this compound Acid", fillcolor="#FBBC05"]; AMPK [label="AMPK Activation\n(Phosphorylation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FattyAcidOxidation [label="Fatty Acid Oxidation\n(Increased)", fillcolor="#34A853", fontcolor="#FFFFFF"]; GlucoseUptake [label="Glucose Uptake\n(Increased)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Lipogenesis [label="Lipogenesis\n(Decreased)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gluconeogenesis [label="Gluconeogenesis\n(Decreased)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MetabolicHealth [label="Improved Metabolic Health", fillcolor="#F1F3F4"];

This compound -> AMPK [color="#202124"]; AMPK -> FattyAcidOxidation [color="#202124"]; AMPK -> GlucoseUptake [color="#202124"]; AMPK -> Lipogenesis [color="#202124"]; AMPK -> Gluconeogenesis [color="#202124"]; FattyAcidOxidation -> MetabolicHealth [color="#202124"]; GlucoseUptake -> MetabolicHealth [color="#202124"]; Lipogenesis -> MetabolicHealth [color="#202124"]; Gluconeogenesis -> MetabolicHealth [color="#202124"]; }

Caption: this compound's AMPK activation pathway.Experimental Protocols

In Vitro Model: Uric Acid-Induced Inflammation in HK-2 Cells

This protocol is designed to simulate hyperuricemia-induced inflammation in human renal proximal tubule epithelial cells (HK-2).

Table 2: Protocol for Uric Acid Stimulation of HK-2 Cells

| Step | Procedure |

| 1. Cell Culture | Culture HK-2 cells in DMEM/F12 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator. |

| 2. Uric Acid Preparation | Prepare a stock solution of uric acid (e.g., 100 mg/mL) in 0.1 M NaOH. Further dilute in culture medium to the desired final concentrations (e.g., 2, 4, 6, 8, 10 mg/dL). |

| 3. Cell Treatment | Seed HK-2 cells in appropriate culture plates. Once confluent, replace the medium with fresh medium containing varying concentrations of uric acid. Include a vehicle control (medium with a corresponding amount of 0.1 M NaOH). |

| 4. Incubation | Incubate the cells for a specified period (e.g., 24, 48, or 72 hours). |

| 5. Endpoint Analysis | Harvest cell lysates and supernatants for analysis of inflammatory markers (e.g., IL-1β, IL-18 by ELISA), protein expression (e.g., NLRP3, caspase-1 by Western blot), and cell viability (e.g., MTT assay). |

Start [label="Start: HK-2 Cell Culture", fillcolor="#F1F3F4"]; Treatment [label="Treatment with Uric Acid\n(various concentrations)", fillcolor="#FBBC05"]; Incubation [label="Incubation\n(24-72 hours)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Harvest [label="Harvest Cell Lysates\n& Supernatants", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Endpoint Analysis:\n- ELISA (IL-1β, IL-18)\n- Western Blot (NLRP3, Caspase-1)\n- MTT Assay (Viability)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

Start -> Treatment [color="#202124"]; Treatment -> Incubation [color="#202124"]; Incubation -> Harvest [color="#202124"]; Harvest -> Analysis [color="#202124"]; }

Caption: In vitro experimental workflow.In Vivo Model: Murine Air Pouch Model of Inflammation

This model creates a subcutaneous cavity in mice to study localized inflammation in response to stimuli like monosodium urate (MSU) crystals.

Table 3: Protocol for Murine Air Pouch Model

| Day | Procedure |

| 0 | Inject 3 mL of sterile air subcutaneously on the dorsum of the mouse to create the air pouch. |

| 3 | Re-inflate the air pouch with 2 mL of sterile air to maintain the cavity. |

| 6 | Inject MSU crystals (e.g., 3 mg in sterile PBS) into the air pouch. A control group should receive sterile PBS only. Pre-treat animals with this compound or vehicle orally at a specified time before MSU injection. |

| 7 | Euthanize the mice and lavage the air pouch with sterile PBS. |

| Analysis | Centrifuge the lavage fluid. Analyze the supernatant for inflammatory cytokines (e.g., IL-1β) by ELISA. Perform a cell count and differential on the cell pellet to quantify leukocyte infiltration. |

Day0 [label="Day 0: Create Air Pouch\n(3 mL sterile air)", fillcolor="#F1F3F4"]; Day3 [label="Day 3: Re-inflate Pouch\n(2 mL sterile air)", fillcolor="#F1F3F4"]; Day6 [label="Day 6: Inject MSU Crystals\n(after this compound/vehicle)", fillcolor="#FBBC05"]; Day7 [label="Day 7: Euthanize & Lavage Pouch", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="Analysis of Lavage Fluid:\n- ELISA for Cytokines\n- Leukocyte Count & Differential", fillcolor="#34A853", fontcolor="#FFFFFF"];

Day0 -> Day3 [color="#202124"]; Day3 -> Day6 [color="#202124"]; Day6 -> Day7 [color="#202124"]; Day7 -> Analysis [color="#202124"]; }

Caption: In vivo experimental workflow.Conclusion and Future Directions

This compound presents a promising therapeutic profile for non-gout metabolic indications, particularly type 2 diabetes and potentially NASH. Its dual mechanism of action, targeting both metabolic dysregulation and inflammation, addresses the complex pathophysiology of these conditions. While early clinical data in type 2 diabetes are encouraging, further large-scale trials are necessary to quantify its efficacy and safety in this population. For NASH, the strong mechanistic rationale needs to be substantiated with dedicated preclinical studies in relevant animal models to assess its impact on hepatic steatosis, inflammation, and fibrosis. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the therapeutic potential of this compound in these and other related metabolic disorders.

References

Arhalofenate and the PPARγ Activation Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arhalofenate is a novel, dual-acting small molecule developed for the treatment of gout. It exhibits both uricosuric and anti-inflammatory properties, positioning it as a unique therapeutic candidate. Its primary mechanisms involve the inhibition of renal uric acid reabsorption and the modulation of inflammatory pathways. A key aspect of its anti-inflammatory action is its interaction with Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor pivotal in regulating inflammation and metabolism. This document provides an in-depth technical overview of this compound's mechanism of action, with a specific focus on the PPARγ signaling pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core biological and experimental processes.

Introduction to this compound

Gout is a prevalent and painful form of inflammatory arthritis caused by the deposition of monosodium urate (MSU) crystals in joints, a consequence of chronic hyperuricemia.[1][2] Current treatments primarily focus on lowering serum uric acid (sUA) levels, often with xanthine oxidase inhibitors like allopurinol, or managing acute flares with anti-inflammatory agents such as colchicine or NSAIDs.[3] However, initiating urate-lowering therapy can paradoxically trigger gout flares, and prophylactic anti-inflammatory treatments carry risks of adverse effects.[1]

This compound was initially developed as an insulin sensitizer for type 2 diabetes.[3] During clinical trials, it was serendipitously discovered to possess urate-lowering properties.[3] It is now recognized as a Urate-Lowering Anti-Flare Therapy (ULAFT), addressing both hyperuricemia and inflammation in a single molecule.[1][3]

Dual Mechanism of Action

This compound's therapeutic potential stems from two distinct but complementary mechanisms: a uricosuric effect that lowers systemic uric acid levels and an anti-inflammatory effect that suppresses gout flares.

Uricosuric Effect: Inhibition of Renal Urate Transporters

This compound reduces serum uric acid by inhibiting its reabsorption in the proximal tubules of the kidneys.[1][4] This action is mediated through the blockade of key anion transporters responsible for urate handling:

By inhibiting these transporters, this compound increases the fractional excretion of uric acid (FEUA), thereby lowering sUA levels.[7]

Anti-inflammatory Effect: Modulation of the PPARγ Pathway

This compound's anti-flare activity is linked to its function as a selective PPARγ modulator. It is described as a non-agonist PPARγ ligand, meaning it binds to the receptor without initiating the full transcriptional activation typical of classical agonists like thiazolidinediones.[8] This interaction is central to its ability to suppress MSU crystal-induced inflammation.

The proposed anti-inflammatory signaling cascade involves:

-

PPARγ Activation: this compound binds to PPARγ. One study suggests this binding leads to the activation of PPARγ, which in turn inhibits caspase-1 activity, a key enzyme in the inflammatory cascade.[9]

-

AMPK Activation: this compound's active form, this compound acid, has been shown to dose-dependently increase the phosphorylation (activation) of AMP-activated protein kinase (AMPK).[10][11] The anti-inflammatory effects of this compound acid are mediated by AMPK.[10]

-

NLRP3 Inflammasome Inhibition: The activation of the AMPK pathway leads to the inhibition of the NLRP3 inflammasome.[10][12] This is a critical step, as the NLRP3 inflammasome is responsible for sensing MSU crystals and activating caspase-1.

-

Reduced IL-1β Production: By inhibiting caspase-1 activation, this compound ultimately suppresses the cleavage of pro-interleukin-1β (pro-IL-1β) into its mature, pro-inflammatory form, IL-1β.[1][4] IL-1β is the principal cytokine that triggers the intense pain and inflammation characteristic of a gout flare.[4]

This dual mechanism is visualized in the signaling pathway diagram below.

References

- 1. A Randomized, Double‐Blind, Active‐ and Placebo‐Controlled Efficacy and Safety Study of this compound for Reducing Flare in Patients With Gout - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A brief review on in vivo models for Gouty Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pursuit of a Dual-Benefit Antigout Drug: A First Look at this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. jrheum.org [jrheum.org]

- 8. This compound acid inhibits monosodium urate crystal-induced inflammatory responses through activation of AMP-activated protein kinase (AMPK) signaling [escholarship.org]

- 9. The mechanism of this compound in alleviating hyperuricemia-Activating PPARγ thereby reducing caspase-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound acid inhibits monosodium urate crystal-induced inflammatory responses through activation of AMP-activated protein kinase (AMPK) signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound Acid Inhibits Urate Crystal-Induced Inflammatory Responses through Activation of AMP-Activated Protein Kinase (AMPK) Signaling - ACR Meeting Abstracts [acrabstracts.org]

- 12. This compound acid inhibits monosodium urate crystal-induced inflammatory responses through activation of AMP-activated protein kinase (AMPK) signaling - PMC [pmc.ncbi.nlm.nih.gov]

Arhalofenate's Attenuation of Interleukin-1β Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Arhalofenate is a novel uricosuric agent that has demonstrated a dual mechanism of action in the management of gout, not only reducing serum uric acid levels but also exhibiting potent anti-inflammatory properties. A significant component of its anti-inflammatory effect is the modulation of interleukin-1β (IL-1β) signaling, a critical pathway in the pathogenesis of gouty inflammation. This technical guide provides an in-depth overview of the molecular mechanisms by which this compound exerts its effects on IL-1β, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visual representations of the key pathways and workflows.

Introduction: The Role of IL-1β in Gout

Gout is a debilitating inflammatory arthritis initiated by the deposition of monosodium urate (MSU) crystals in and around the joints. These crystals are recognized by the innate immune system as a danger signal, triggering a cascade of inflammatory events. A pivotal player in this process is the pro-inflammatory cytokine IL-1β.

MSU crystals are phagocytosed by resident macrophages, which leads to the activation of the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome. This multi-protein complex is responsible for the activation of caspase-1, an enzyme that cleaves the inactive precursor pro-IL-1β into its mature, biologically active form. Secreted IL-1β then binds to its receptor (IL-1R) on various cell types, including synovial cells and chondrocytes, initiating a signaling cascade that results in the production of other pro-inflammatory mediators, such as IL-6, IL-8, and prostaglandins, as well as the recruitment of neutrophils to the site of inflammation. This amplification of the inflammatory response is central to the acute pain, swelling, and redness characteristic of a gout flare.

This compound's Mechanism of Action on IL-1β Signaling

This compound and its active form, this compound acid, have been shown to interrupt the IL-1β-mediated inflammatory cascade at multiple points. The primary mechanisms identified are the inhibition of the NLRP3 inflammasome and the activation of AMP-activated protein kinase (AMPK) signaling.

Inhibition of the NLRP3 Inflammasome

In vitro studies using bone marrow-derived macrophages (BMDMs) have demonstrated that this compound acid attenuates MSU crystal-induced IL-1β production by inhibiting the activation of the NLRP3 inflammasome.[1][2] This is evidenced by a reduction in the expression of NLRP3 protein and a decrease in the cleavage of pro-caspase-1 to its active p10 subunit.[1][3] By inhibiting this critical upstream step, this compound effectively reduces the maturation and subsequent secretion of IL-1β.

Activation of AMP-Activated Protein Kinase (AMPK) Signaling

This compound acid has been shown to dose-dependently increase the phosphorylation and activation of AMPK in macrophages.[2][3] AMPK is a key cellular energy sensor that, when activated, initiates downstream signaling pathways that are generally anti-inflammatory. The activation of AMPK by this compound appears to be a crucial component of its anti-inflammatory effects. Studies in AMPKα1 knockout mice have shown that the inhibitory effect of this compound acid on IL-1β production is mediated by AMPK.[2] Activated AMPK can suppress inflammatory responses through various mechanisms, including the inhibition of NF-κB signaling and the promotion of autophagy, which can help clear damaged mitochondria and aggregated inflammasome components.

Quantitative Data on this compound's Effects

The following tables summarize the key quantitative findings from preclinical and clinical studies investigating the effects of this compound.

Table 1: Preclinical In Vitro and In Vivo Data

| Parameter | Model System | Treatment | Outcome | p-value | Reference |

| IL-1β Production | Murine BMDMs stimulated with MSU crystals (0.2 mg/mL) | This compound acid (100 μM) | Significant reduction in IL-1β release | <0.05 | [1][2] |

| NLRP3 Protein Expression | Murine BMDMs stimulated with MSU crystals | This compound acid (100 μM) | Reduced NLRP3 protein levels | Not specified | [2] |

| Cleaved Caspase-1 (p10) | Murine BMDMs stimulated with MSU crystals | This compound acid (100 μM) | Diminished cleaved caspase-1 expression | Not specified | [1][3] |

| Leukocyte Infiltration | Murine air pouch model with MSU crystal injection | This compound (250 mg/kg, oral) | Significant blunting of total leukocyte ingress | <0.05 | [2] |

| Neutrophil Influx | Murine air pouch model with MSU crystal injection | This compound (250 mg/kg, oral) | Significant blunting of neutrophil influx | <0.05 | [2] |

| IL-1β in Air Pouch Fluid | Murine air pouch model with MSU crystal injection | This compound (250 mg/kg, oral) | Significant reduction in IL-1β levels | <0.05 | [2] |

| IL-6 in Air Pouch Fluid | Murine air pouch model with MSU crystal injection | This compound (250 mg/kg, oral) | Significant reduction in IL-6 levels | <0.05 | [2] |

| CXCL1 in Air Pouch Fluid | Murine air pouch model with MSU crystal injection | This compound (250 mg/kg, oral) | Significant reduction in CXCL1 levels | <0.05 | [2] |

Table 2: Phase IIb Clinical Trial Data (12-week study)

| Parameter | This compound 800 mg | Allopurinol 300 mg | Placebo | p-value (this compound vs. Allopurinol) | p-value (this compound vs. Placebo) | Reference |

| Gout Flare Incidence (flares/patient) | 0.66 | 1.24 | 1.13 | 0.0056 | 0.049 | [4][5] |

| Flare Reduction vs. Allopurinol | 46% | - | - | 0.0056 | - | [4] |

| Flare Reduction vs. Placebo | 41% | - | - | - | 0.049 | [4] |

| Mean Change in Serum Uric Acid | -16.5% | -28.8% | -0.9% | Not specified | 0.0001 | [5][6] |

Experimental Protocols

Murine Air Pouch Model of Gouty Inflammation

This in vivo model is used to simulate the inflammatory environment of a gouty joint.

-

Air Pouch Creation: Anesthetize mice (e.g., C57BL/6) and inject 3 mL of sterile air subcutaneously into the dorsal midline to create an air pouch.[7][8]

-

Pouch Maintenance: On day 3, re-inflate the pouch with 2 mL of sterile air to maintain the space.[9]

-

Treatment Administration: Administer this compound (e.g., 250 mg/kg) or vehicle control orally for a specified period (e.g., 3 days) prior to MSU crystal injection.[2][10]

-

Induction of Inflammation: On day 6, inject 1 mg of sterile MSU crystals suspended in 1 mL of sterile PBS directly into the air pouch.[9][11]

-

Sample Collection: At a defined time point post-injection (e.g., 4 hours), euthanize the mice and lavage the air pouch with sterile PBS.[10]

-

Analysis:

-

Cell Infiltration: Perform a total and differential leukocyte count on the lavage fluid using a hemocytometer and cytospin preparations stained with a differential stain.

-

Cytokine Measurement: Centrifuge the lavage fluid to pellet cells and measure the concentration of IL-1β, IL-6, and CXCL1 in the supernatant by ELISA.[10]

-

In Vitro Macrophage Stimulation Assay

This assay is used to assess the direct effects of this compound on macrophage activation.

-

Macrophage Isolation and Culture:

-

Harvest bone marrow from the femurs and tibias of mice.[12][13]

-

Culture the bone marrow cells in DMEM supplemented with 10% FBS, penicillin/streptomycin, and 20 ng/mL of macrophage colony-stimulating factor (M-CSF) for 7 days to differentiate them into bone marrow-derived macrophages (BMDMs).[14][15]

-

-

Cell Plating and Treatment:

-

MSU Crystal Stimulation:

-

Stimulate the cells with MSU crystals (e.g., 0.2 mg/mL) for a specified duration (e.g., 18 hours).[1]

-

-

Sample Collection:

-

Supernatants: Collect the cell culture supernatants for cytokine analysis.

-

Cell Lysates: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors for Western blot analysis.

-

-

Analysis:

-

IL-1β Secretion: Measure the concentration of IL-1β in the culture supernatants by ELISA.

-

Inflammasome and Signaling Protein Expression: Analyze the cell lysates by Western blot to detect NLRP3, pro-caspase-1, and cleaved caspase-1.

-

Western Blotting for NLRP3 and Caspase-1

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

-

Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[17]

-

SDS-PAGE: Separate the proteins on an 8-12% polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[17]

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[17]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against NLRP3 and caspase-1 (specifically detecting the cleaved p10 or p20 subunit) overnight at 4°C.[17][18]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[17]

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.

ELISA for Mouse IL-1β

-

Plate Coating: Coat a 96-well high-binding ELISA plate with a capture antibody specific for mouse IL-1β and incubate overnight at 4°C.

-

Blocking: Wash the plate and block with an appropriate blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.[19]

-

Sample and Standard Incubation: Add standards of known IL-1β concentrations and experimental samples (culture supernatants or air pouch lavage fluid) to the wells and incubate for 2 hours at room temperature or overnight at 4°C.[19][20]

-

Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody specific for mouse IL-1β. Incubate for 1-2 hours at room temperature.[20]

-

Streptavidin-HRP Incubation: Wash the plate and add streptavidin-conjugated horseradish peroxidase (HRP). Incubate for 30 minutes at room temperature.[20][21]

-

Substrate Development: Wash the plate and add a TMB substrate solution. Allow the color to develop in the dark.[20][22]

-

Reaction Stoppage and Reading: Stop the reaction with a stop solution (e.g., 2N H2SO4) and read the absorbance at 450 nm using a microplate reader.[21]

-

Data Analysis: Generate a standard curve from the absorbance values of the standards and calculate the concentration of IL-1β in the experimental samples.

Visualizing the Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound acid inhibits monosodium urate crystal-induced inflammatory responses through activation of AMP-activated protein kinase (AMPK) signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Acid Inhibits Urate Crystal-Induced Inflammatory Responses through Activation of AMP-Activated Protein Kinase (AMPK) Signaling - ACR Meeting Abstracts [acrabstracts.org]

- 4. A Randomized, Double‐Blind, Active‐ and Placebo‐Controlled Efficacy and Safety Study of this compound for Reducing Flare in Patients With Gout - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pursuit of a Dual-Benefit Antigout Drug: A First Look at this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protocol to create a murine subcutaneous air pouch for the study of monosodium urate crystal-induced gout - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Systematic review of the subcutaneous air pouch model using monosodium urate and calcium pyrophosphate and recommendations for studying crystal‐related arthropathies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Assessment of NLRP3 Inflammasome Activation and NLRP3-NEK7 Complex Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Preparation and culture of bone marrow-derived macrophages from mice for functional analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Isolation and culture of murine bone marrow-derived macrophages for nitric oxide and redox biology - PMC [pmc.ncbi.nlm.nih.gov]

- 15. How to culture Bone Marrow Derived Macrophages | Proteintech Group [ptglab.com]

- 16. ora.ox.ac.uk [ora.ox.ac.uk]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. mpbio.com [mpbio.com]

- 21. Mouse IL-1β(Interleukin 1 Beta) ELISA Kit - Elabscience® [elabscience.com]

- 22. Mouse IL-1β(Interleukin 1 Beta) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

Arhalofenate as a URAT1 Inhibitor: A Technical Guide

Introduction

Arhalofenate is an investigational small molecule with a dual mechanism of action, positioning it as a potential novel therapy for gout.[1] It functions as both a uricosuric agent, promoting the excretion of uric acid, and an anti-inflammatory agent, reducing the incidence of gout flares.[2][3] The primary uricosuric activity of this compound is mediated through the inhibition of Urate Transporter 1 (URAT1), a key protein in the renal reabsorption of uric acid.[3][4] Initially developed for type 2 diabetes, its potent effects on serum uric acid levels led to its evaluation as a treatment for hyperuricemia and gout.[5][6] This document provides a comprehensive technical overview of this compound's function as a URAT1 inhibitor, supported by quantitative data, experimental protocols, and pathway visualizations.

Mechanism of Action

URAT1 Inhibition and Uricosuric Effect

Uric acid homeostasis is predominantly managed by the kidneys, where approximately 90% of the filtered urate is reabsorbed in the proximal tubules.[7][8] URAT1, encoded by the SLC22A12 gene, is an anion exchanger located on the apical membrane of renal proximal tubular cells.[7][9] It plays a crucial role in this reabsorption process by exchanging urate from the tubular lumen for intracellular monocarboxylates.[8][9]

This compound exerts its uricosuric effect by inhibiting URAT1, thereby blocking the reabsorption of uric acid and increasing its renal excretion.[2][4] In addition to URAT1, this compound's active metabolite, this compound acid, also inhibits other renal transporters involved in urate reabsorption, namely Organic Anion Transporter 4 (OAT4) and OAT10.[2][10][11] This multi-target inhibition contributes to its overall effect on lowering serum uric acid (sUA) levels.[10] In vitro studies have shown that this compound acid is a more potent inhibitor of these transporters compared to the older uricosuric agent, probenecid.[11] Unlike xanthine oxidase inhibitors such as allopurinol and febuxostat, this compound does not affect the production of uric acid.[10]

References

- 1. The Pharmacodynamics, Pharmacokinetics, and Safety of this compound in Combination with Febuxostat When Treating Hyperuricemia Associated with Gout | The Journal of Rheumatology [jrheum.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. A Study to Evaluate the Efficacy and Safety of this compound for Preventing Flares and Reducing Serum Uric Acid in Gout Patients - ACR Meeting Abstracts [acrabstracts.org]

- 4. A Randomized, Double‐Blind, Active‐ and Placebo‐Controlled Efficacy and Safety Study of this compound for Reducing Flare in Patients With Gout - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fiercebiotech.com [fiercebiotech.com]

- 6. Halofenate is a selective peroxisome proliferator-activated receptor gamma modulator with antidiabetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Urate Transporters in the Kidney: What Clinicians Need to Know - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. URAT1 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 10. Pursuit of a Dual-Benefit Antigout Drug: A First Look at this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Arhalofenate's role in uric acid homeostasis

An In-Depth Technical Guide to Arhalofenate's Role in Uric Acid Homeostasis

Introduction

Gout is the most prevalent form of inflammatory arthritis, affecting an estimated 8.3 million adults in the US alone.[1] It is characterized by hyperuricemia—elevated serum uric acid (sUA) levels—leading to the deposition of monosodium urate (MSU) crystals in joints and soft tissues, which triggers intensely painful inflammatory flares.[1] The management of gout is often suboptimal, leading to recurrent flares and a significant disease burden.[1] this compound is an investigational drug that represents a novel therapeutic class known as Urate-Lowering Anti-Flare Therapy (ULAFT).[1][2] It possesses a dual mechanism of action, addressing both the root cause of gout (hyperuricemia) and its primary symptom (inflammatory flares).[3][4] This guide provides a detailed technical overview of this compound's mechanisms, supported by quantitative data and experimental methodologies.

Mechanism of Action

This compound exerts its effects on uric acid homeostasis through two distinct but complementary pathways: promoting renal excretion of uric acid (uricosuric effect) and suppressing the inflammatory response to MSU crystals.

Uricosuric Effect: Inhibition of Renal Urate Transporters

The primary cause of hyperuricemia in most gout patients is the under-excretion of uric acid by the kidneys.[5] this compound enhances uric acid excretion by inhibiting key transporters responsible for its reabsorption in the proximal tubules of the kidney.[6][7] The biologically active form, this compound acid, targets:

-

Urate Transporter 1 (URAT1): A major transporter responsible for the reabsorption of uric acid from the renal tubules.[5][8]

-

Organic Anion Transporter 4 (OAT4): Another apical transporter involved in urate reabsorption.[1][3][9]

-

Organic Anion Transporter 10 (OAT10): Also contributes to renal urate reabsorption.[1][3][9]

By blocking these transporters, this compound increases the fractional excretion of urate, thereby lowering sUA levels.[1] Importantly, this action is achieved without any effect on xanthine oxidase, the enzyme targeted by drugs like allopurinol and febuxostat.[1][5]

Anti-Inflammatory Effect: Suppression of IL-1β Production

A hallmark of acute gout is the intense inflammatory reaction triggered by MSU crystals. This process is primarily mediated by the cytokine Interleukin-1β (IL-1β).[3][6] this compound has demonstrated potent anti-inflammatory activity by suppressing the MSU crystal-induced release of IL-1β.[3][4][6]

The proposed mechanism involves:

-

AMP-Activated Protein Kinase (AMPK) Activation: this compound acid activates AMPK signaling in macrophages.[8][10]

-

NLRP3 Inflammasome Inhibition: AMPK activation leads to the inhibition of the NLRP3 inflammasome, a key cellular machinery responsible for processing and activating IL-1β.[8][10][11]

-

PPARγ Activation: Other studies suggest this compound may also act by activating Peroxisome Proliferator-Activated Receptor γ (PPARγ), which in turn blocks caspase-1 activation, a critical step in IL-1β maturation.[9]

This anti-inflammatory property is significant as it can mitigate the risk of gout flares, particularly during the initiation of urate-lowering therapy when sUA mobilization can paradoxically increase flare frequency.[1][6]

References

- 1. Pursuit of a Dual-Benefit Antigout Drug: A First Look at this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Study to Evaluate the Efficacy and Safety of this compound for Preventing Flares and Reducing Serum Uric Acid in Gout Patients - ACR Meeting Abstracts [acrabstracts.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. jrheum.org [jrheum.org]

- 5. researchgate.net [researchgate.net]

- 6. A Randomized, Double‐Blind, Active‐ and Placebo‐Controlled Efficacy and Safety Study of this compound for Reducing Flare in Patients With Gout - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New gout drug under investigation has dual benefit | MDedge [ma1.mdedge.com]

- 8. researchgate.net [researchgate.net]

- 9. The mechanism of this compound in alleviating hyperuricemia-Activating PPARγ thereby reducing caspase-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound Acid Inhibits Urate Crystal-Induced Inflammatory Responses through Activation of AMP-Activated Protein Kinase (AMPK) Signaling - ACR Meeting Abstracts [acrabstracts.org]

- 11. researchgate.net [researchgate.net]

Preclinical Profile of Arhalofenate: A Dual-Action Urate-Lowering and Anti-Inflammatory Agent

Executive Summary

Arhalofenate is an investigational drug candidate with a novel, dual-acting mechanism for the management of hyperuricemia and the prevention of gout flares. Preclinical research has established its function as both a uricosuric agent, promoting the excretion of uric acid, and a potent anti-inflammatory agent. Mechanistically, this compound inhibits key renal transporters including URAT1, OAT4, and OAT10 to lower serum uric acid (sUA) levels.[1] Concurrently, its active metabolite, this compound acid, modulates inflammatory pathways by acting as a non-agonist peroxisome proliferator-activated receptor γ (PPARγ) ligand, leading to the activation of AMP-activated protein kinase (AMPK) and subsequent inhibition of the NLRP3 inflammasome and IL-1β production.[2][3][4] In vivo and in vitro models have demonstrated significant reductions in inflammatory markers and immune cell infiltration, positioning this compound as a potential first-in-class Urate-Lowering Anti-Flare Therapy (ULAFT).

Introduction

Gout is a debilitating form of inflammatory arthritis characterized by the deposition of monosodium urate (MSU) crystals in joints and tissues, resulting from chronic hyperuricemia.[3] A significant challenge in gout management is the paradoxical induction of acute flares upon initiation of conventional urate-lowering therapies (ULTs) like allopurinol.[1] This phenomenon contributes to poor patient adherence and suboptimal treatment outcomes.[2] this compound emerges as a promising therapeutic agent designed to address this unmet need by simultaneously lowering sUA levels and suppressing the inflammatory response responsible for gout flares.[5][6] This document provides a comprehensive technical overview of the preclinical studies that define its mechanism, efficacy, and safety profile.

Mechanism of Action

This compound exhibits a unique dual mechanism that targets both the underlying cause of gout (hyperuricemia) and its symptomatic manifestation (inflammation).

Uricosuric Effects

This compound lowers serum uric acid by inhibiting its reabsorption in the proximal tubules of the kidney.[6] This is achieved through the blockade of multiple renal apical transporters responsible for urate handling.

-

URAT1 (Urate Transporter 1): As the primary transporter for urate reabsorption, its inhibition is the main driver of the uricosuric effect.[2][3][6]

-

OAT4 and OAT10 (Organic Anion Transporters): this compound also inhibits these transporters, contributing to its overall urate-lowering activity.[1][2][3]

Preclinical data indicates that this compound's uricosuric potency is greater than that of probenecid.[1] This action leads to an increase in the fractional excretion of uric acid (FEUA), with effects sustained over a 24-hour period, making it suitable for once-daily dosing.[1]

Anti-Inflammatory Effects

The active form, this compound acid, is a non-agonist PPARγ ligand with weak transactivation but robust transrepression activity.[2] Its anti-inflammatory effects are mediated primarily through the activation of AMPK signaling, which disrupts the MSU crystal-induced inflammatory cascade in macrophages.[2][7]

Key steps in the pathway include:

-

AMPK Activation: this compound acid induces the phosphorylation and activation of AMPKα in a dose-dependent manner.[2]

-

NLRP3 Inflammasome Inhibition: Activated AMPK suppresses the assembly and activation of the NLRP3 inflammasome, a critical step in gouty inflammation.[2][4]

-

Caspase-1 and IL-1β Reduction: By inhibiting the NLRP3 inflammasome, this compound blocks the activation of caspase-1, which in turn prevents the cleavage of pro-IL-1β into its active, pro-inflammatory form, IL-1β.[3][5] This significantly reduces the release of the key cytokine that triggers gout flares.[6]

Preclinical Efficacy Studies

The dual efficacy of this compound has been validated in multiple preclinical models, demonstrating both its anti-inflammatory and urate-lowering potential.

In Vitro Efficacy

Studies using isolated cells have elucidated the molecular mechanisms of this compound's anti-inflammatory action. In human kidney (HK-2) cells used to model hyperuricemia, this compound treatment reversed the uric acid-induced expression of urate transporters and inflammatory proteins, an effect that was blocked by a PPARγ inhibitor, confirming the pathway's dependence on PPARγ activation.[3]

| Model | Treatment | Key Finding | Quantitative Result | Reference |

| Isolated Murine Macrophages | This compound Acid | Suppression of MSU crystal-stimulated IL-1β release | 83% reduction | [5] |

| Isolated Murine Macrophages | This compound Acid | Reduction in pro-IL-1β mRNA | 73% reduction | [5] |

| Bone Marrow-Derived Macrophages | This compound Acid (100 μM) | Attenuation of MSU crystal-induced IL-1β production | Significant attenuation | [2] |

| HK-2 Kidney Cells | This compound | Reversal of uric acid-induced protein expression (URAT1, TLR4, Caspase-1) | Protein levels recovered | [3] |

| HK-2 Kidney Cells | This compound | Inhibition of Gasdermin D (GSDMD) cleavage (pyroptosis marker) | Cleavage inhibited | [3] |

In Vivo Efficacy

The murine air pouch model, a standard for mimicking acute gouty inflammation, has been instrumental in demonstrating this compound's in vivo anti-flare activity. Oral administration of this compound showed potent anti-inflammatory effects comparable to the corticosteroid dexamethasone.[1][2]

| Model | Treatment | Key Finding | Quantitative Result | Reference |

| Murine Air Pouch | This compound (250 mg/kg, oral) | Blunted total leukocyte ingress in response to MSU crystals | p < 0.05 | [2][7] |

| Murine Air Pouch | This compound (250 mg/kg, oral) | Reduced neutrophil influx in response to MSU crystals | p < 0.05 | [2][7] |

| Murine Air Pouch | This compound (250 mg/kg, oral) | Reduced IL-1β levels in air pouch fluid | p < 0.05 | [2][7] |

| Murine Air Pouch | This compound (250 mg/kg, oral) | Reduced IL-6 levels in air pouch fluid | p < 0.05 | [2][7] |

| Murine Air Pouch | This compound (250 mg/kg, oral) | Reduced CXCL1 levels in air pouch fluid | p < 0.05 | [2][7] |

Experimental Protocols

Detailed methodologies were employed to characterize this compound's preclinical activity.

Murine Air Pouch Model of Gouty Inflammation

This in vivo assay is used to assess the anti-inflammatory properties of a compound in response to MSU crystal-induced inflammation.[2][6]

-

Model Induction: A subcutaneous air pouch is created on the dorsum of mice by injecting sterile air. The pouch develops a synovial-like lining. After several days, MSU crystal suspension is injected into the pouch to induce an acute inflammatory response.

-

Drug Administration: this compound (e.g., 250 mg/kg) or a control vehicle/compound (e.g., dexamethasone) is administered orally prior to the injection of MSU crystals.[2]

-

Endpoint Analysis: After a set period (e.g., several hours), the air pouch is lavaged with saline. The collected fluid is analyzed for:

-

Total and differential leukocyte counts (neutrophils) via cell counting.

-

Levels of pro-inflammatory cytokines and chemokines (e.g., IL-1β, IL-6, CXCL1) using ELISA or multiplex assays.[2]

-

In Vitro Macrophage Stimulation Assay

This assay assesses the direct effect of a compound on macrophage activation by MSU crystals.[2][5]

-

Cell Culture: Primary bone marrow-derived macrophages (BMDMs) are harvested from mice and cultured.[2]

-

Priming Step: Cells are often primed with a TLR agonist like lipopolysaccharide (LPS) to upregulate the expression of pro-IL-1β and NLRP3 components.

-

Treatment and Stimulation: Cells are pre-treated with various concentrations of this compound acid (e.g., 100 μM) or vehicle control.[2] Subsequently, MSU crystals are added to the culture to stimulate inflammasome activation.

-

Endpoint Analysis: Supernatants are collected to measure secreted IL-1β levels by ELISA. Cell lysates can be analyzed for protein expression (e.g., cleaved caspase-1) via Western blot or for gene expression (e.g., pro-IL-1β) via RT-qPCR.[5]

HK-2 Cell Hyperuricemia Model

This in vitro model investigates the effects of a compound on renal tubular cells under hyperuricemic conditions.[3]

-

Cell Culture: The human kidney proximal tubule cell line, HK-2, is cultured under standard conditions.

-

Model Induction: Cells are exposed to high concentrations of uric acid to simulate a hyperuricemic state, which can induce inflammation and pyroptosis.[3]

-

Treatment: Cells are co-treated with uric acid and this compound, or with specific pathway inhibitors (e.g., PPARγ inhibitor Mifobate) to confirm the mechanism of action.[3]

-

Endpoint Analysis: A range of assays are performed, including cell viability tests (e.g., MTT), measurement of inflammatory cytokines (IL-1β, IL-18) in the supernatant, and Western blotting to assess the expression of key proteins like URAT1, OAT4, TLR4, caspase-1, GSDMD, and PPARγ.[3]

Preclinical Pharmacokinetics and Safety

While detailed preclinical toxicology reports are not extensively available in the public domain, pharmacokinetic profiles and safety observations from early clinical trials provide valuable insights.

Pharmacokinetics

The active moiety of this compound is its acid form, this compound acid.[2][5] A key pharmacokinetic feature is its sustained effect on the fractional excretion of urate, which persists over a 24-hour period, supporting a once-daily dosing regimen.[1] In a clinical study combining this compound with febuxostat, the area under the curve (AUC) for this compound acid was not significantly affected by febuxostat co-administration, indicating a low potential for pharmacokinetic drug-drug interactions via this mechanism.[5][8][9]

Safety and Toxicology

No major safety concerns were identified in preclinical studies that would have halted clinical development. This is further supported by data from Phase II clinical trials where this compound was well-tolerated.[6][10] In a 12-week study, there were no meaningful differences in adverse events between this compound and placebo or allopurinol groups, and no serious adverse events were attributed to this compound.[6][10] Notably, no clinically significant changes in serum creatinine were observed in patients treated with this compound.[10]

Conclusion

The preclinical data for this compound provides a strong scientific rationale for its development as a novel treatment for gout. Its dual-action mechanism, which combines a potent uricosuric effect through the inhibition of URAT1, OAT4, and OAT10 with a distinct anti-inflammatory effect mediated by PPARγ and AMPK activation, directly addresses the limitations of current gout therapies.[1][2][3] By simultaneously lowering serum uric acid and suppressing MSU crystal-induced IL-1β production, this compound has the potential to effectively manage hyperuricemia while mitigating the risk of treatment-emergent flares, thereby embodying the characteristics of a Urate-Lowering Anti-Flare Therapy (ULAFT).

References

- 1. Pursuit of a Dual-Benefit Antigout Drug: A First Look at this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound acid inhibits monosodium urate crystal-induced inflammatory responses through activation of AMP-activated protein kinase (AMPK) signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The mechanism of this compound in alleviating hyperuricemia-Activating PPARγ thereby reducing caspase-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Pharmacodynamics, Pharmacokinetics, and Safety of this compound in Combination with Febuxostat When Treating Hyperuricemia Associated with Gout | The Journal of Rheumatology [jrheum.org]

- 6. A Randomized, Double‐Blind, Active‐ and Placebo‐Controlled Efficacy and Safety Study of this compound for Reducing Flare in Patients With Gout - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound acid inhibits monosodium urate crystal-induced inflammatory responses through activation of AMP-activated protein kinase (AMPK) signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Pharmacodynamics, Pharmacokinetics, and Safety of this compound in Combination with Febuxostat When Treating Hyperuricemia Associated with Gout - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A Randomized, Double-Blind, Active- and Placebo-Controlled Efficacy and Safety Study of this compound for Reducing Flare in Patients With Gout - PubMed [pubmed.ncbi.nlm.nih.gov]

Arhalofenate: A Dual-Action Urate-Lowering and Anti-Inflammatory Agent for Gout

Abstract

Arhalofenate is an investigational small molecule drug that has been developed for the treatment of hyperuricemia in patients with gout. Its unique dual-action mechanism, combining a uricosuric effect to lower serum uric acid (sUA) levels with an anti-inflammatory effect to reduce gout flares, positions it as a novel therapeutic option. This technical guide provides a comprehensive overview of the discovery, development history, mechanism of action, and clinical trial data for this compound.

Discovery and Development History

This compound's journey to becoming a potential gout therapy was serendipitous. It was initially developed as an insulin sensitizer for the treatment of type 2 diabetes mellitus.[1][2] During its early clinical development for diabetes, a meta-analysis of four Phase II trials revealed dose-dependent reductions in fasting blood glucose, hemoglobin A1c, triglycerides, and unexpectedly, a significant 13-29% reduction in serum urate.[1] This discovery prompted a shift in its development focus towards hyperuricemia and gout.

The development of this compound for gout has been primarily led by CymaBay Therapeutics.[3] The company has conducted several Phase II clinical trials to evaluate its efficacy and safety.[1][4][5] After successful Phase II studies, CymaBay Therapeutics engaged in discussions with the European Medicines Agency (EMA) and the Food and Drug Administration (FDA) to finalize the design of a Phase III program.[6] However, the global highest R&D status for this compound is now listed as discontinued.[3]

Mechanism of Action

This compound exerts its therapeutic effects through two distinct mechanisms: lowering serum uric acid levels and suppressing the inflammatory response to monosodium urate (MSU) crystals.

Uricosuric Effect

This compound's primary mechanism for lowering sUA is through the inhibition of uric acid reabsorption in the proximal tubules of the kidneys.[4][7] This is achieved by blocking the function of several key renal urate transporters:

-

Urate Transporter 1 (URAT1): This is the principal transporter responsible for the reabsorption of uric acid from the renal tubules back into the blood. This compound's active metabolite, this compound acid, is a potent inhibitor of URAT1.[8]

-

Organic Anion Transporter 4 (OAT4): This transporter is also involved in uric acid reabsorption.[1][7][8]

-

Organic Anion Transporter 10 (OAT10): this compound also inhibits this transporter, further contributing to its uricosuric effect.[1][7][8]

In vitro studies have shown that this compound acid is 8-20 times more potent at inhibiting these transporters than probenecid, another uricosuric agent.[2][8] Importantly, this compound does not inhibit xanthine oxidase, the enzyme targeted by drugs like allopurinol and febuxostat, indicating a complementary mechanism of action.[1][8]

Anti-inflammatory Effect

A key differentiating feature of this compound is its ability to suppress gout flares, which are acute inflammatory responses to the deposition of MSU crystals in the joints. This anti-inflammatory activity is mediated through multiple pathways:

-

Inhibition of IL-1β Production: this compound has been shown to inhibit the release of interleukin-1β (IL-1β), a critical cytokine in the inflammatory cascade of a gout flare.[1][4][7] In a murine air pouch model, the degree of IL-1β inhibition was comparable to that of dexamethasone.[1]

-

NLRP3 Inflammasome Inhibition: The anti-inflammatory effect is linked to the inhibition of the NLRP3 inflammasome, a protein complex that plays a central role in the production of active IL-1β in response to MSU crystals.[9]

-

AMP-activated Protein Kinase (AMPK) Activation: this compound acid has been shown to increase the activation of AMPK.[10] Activated AMPK has downstream effects that modulate mitochondrial function, reduce oxidative stress, and promote anti-inflammatory autophagy, all of which contribute to dampening the inflammatory response to MSU crystals.[10]

-

Peroxisome Proliferator-Activated Receptor γ (PPARγ) Activation: Some studies suggest that this compound activates PPARγ, which in turn can reduce the activity of caspase-1, an enzyme essential for the maturation of IL-1β.[11]

Clinical Development and Efficacy

This compound has undergone several Phase II clinical trials to evaluate its efficacy in lowering sUA and reducing gout flares, both as a monotherapy and in combination with other gout medications.

Phase II Clinical Trial Data

A notable Phase IIb, 12-week, randomized, double-blind, controlled study (NCT02063997) evaluated this compound at 600 mg and 800 mg daily against allopurinol (300 mg), allopurinol (300 mg) plus colchicine (0.6 mg), and placebo in 239 patients with gout.[4][12][13]

Key findings from this trial include:

-

Flare Reduction: The primary endpoint was the incidence of gout flares. This compound at 800 mg significantly reduced the flare rate by 46% compared to allopurinol alone (0.66 vs. 1.24 flares, P = 0.0056).[4][12][13] The 800 mg dose was also superior to placebo (0.66 vs. 1.13 flares, P = 0.049).[4][12]

-

Serum Uric Acid Lowering: this compound demonstrated a modest sUA lowering effect. The mean percentage change in sUA from baseline to week 12 was -12.5% for the 600 mg dose and -16.5% for the 800 mg dose.[12][13] In comparison, allopurinol 300 mg alone and with colchicine resulted in sUA reductions of -28.8% and -24.9%, respectively.[1][13]

-

Target sUA Achievement: A smaller proportion of patients on this compound achieved the target sUA level of <6 mg/dl at week 12 (13.2% for 600 mg and 11.8% for 800 mg) compared to those on allopurinol (34.0% with colchicine and 48.1% without).[1][4]

Combination Therapy Trials

Given its complementary mechanism of action, this compound has also been studied in combination with the xanthine oxidase inhibitor febuxostat. An open-label Phase II trial (NCT02252835) investigated the combination in 32 gout patients.[14]

Key findings from the combination trial:

-

Enhanced sUA Lowering: The combination of this compound 800 mg and febuxostat 80 mg resulted in a 63% decrease in sUA.[14]

-

High Rate of Target Achievement: In this combination group, 100% of subjects reached a sUA level below 6 mg/dl, and 93% achieved a level below 5 mg/dl.[14]

-

Safety and Tolerability: The combination was well-tolerated and appeared safe, with no significant pharmacokinetic interactions between the two drugs.[14]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro studies and clinical trials of this compound.

Table 1: In Vitro Inhibition of Urate Transporters by this compound Acid

| Transporter | IC50 (μM) |

| URAT1 | 92 |

| OAT4 | 2.6 |

| OAT10 | 53 |

Data from a study measuring the uptake of 14C-uric acid into HEK293 cells expressing the respective transporters.[8]

Table 2: Efficacy of this compound in a 12-Week Phase IIb Monotherapy Trial (NCT02063997)

| Treatment Group | Mean Flare Incidence | Mean % Change in sUA from Baseline | % of Patients Achieving sUA <6 mg/dl |

| This compound 600 mg | 1.04 | -12.5% | 13.2% |

| This compound 800 mg | 0.66 | -16.5% | 11.8% |

| Allopurinol 300 mg | 1.24 | -28.8% | 48.1% |

| Allopurinol 300 mg + Colchicine 0.6 mg | 0.40 | -24.9% | 34.0% |

| Placebo | 1.13 | -0.9% | 0% |

Data compiled from published results of the NCT02063997 trial.[1][4][12][13]

Table 3: Efficacy of this compound in Combination with Febuxostat (NCT02252835)

| Treatment Group | Mean % Decrease in sUA | % of Patients Achieving sUA <6 mg/dl | % of Patients Achieving sUA <5 mg/dl |

| This compound 800 mg + Febuxostat 80 mg | 63% | 100% | 93% |

Data from the open-label Phase II combination trial.[14]

Detailed Experimental Protocols

In Vitro Urate Transporter Inhibition Assay

-

Objective: To determine the inhibitory potency (IC50) of this compound acid on human urate transporters URAT1, OAT4, and OAT10.

-

Cell Line: Human Embryonic Kidney (HEK293) cells.

-

Methodology:

-

HEK293 cells are transiently transfected to express the specific human transporter (URAT1, OAT4, or OAT10).

-

Parental (non-transfected) HEK293 cells are used as a control.

-

The cells are incubated with varying concentrations of this compound acid.

-

14C-labeled uric acid is added to the cell culture.

-

The uptake of 14C-uric acid into the cells is measured using a scintillation counter.

-

The inhibition of urate transport is calculated by comparing the uptake in transporter-expressing cells to the control cells at each concentration of this compound acid.

-

The IC50 value is determined by plotting the percentage of inhibition against the log concentration of this compound acid and fitting the data to a dose-response curve.

-

Murine Air Pouch Model of MSU Crystal-Induced Inflammation

-

Objective: To evaluate the in vivo anti-inflammatory effects of this compound.

-

Animal Model: Mice.

-

Methodology:

-

A subcutaneous air pouch is created on the dorsum of the mice by injecting sterile air.

-

The mice are orally administered this compound (e.g., 250 mg/kg) or a vehicle control.

-